1-[1-(4-Methylphenyl)cyclohexyl]piperidine
CAS No.: 3883-17-8
Cat. No.: VC17992371
Molecular Formula: C18H27N
Molecular Weight: 257.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3883-17-8 |
|---|---|
| Molecular Formula | C18H27N |
| Molecular Weight | 257.4 g/mol |
| IUPAC Name | 1-[1-(4-methylphenyl)cyclohexyl]piperidine |
| Standard InChI | InChI=1S/C18H27N/c1-16-8-10-17(11-9-16)18(12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3 |
| Standard InChI Key | XPZHMMRWEBHHNI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2(CCCCC2)N3CCCCC3 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Properties
1-[1-(4-Methylphenyl)cyclohexyl]piperidine, also known as 4-methylphencyclidine, belongs to the arylcyclohexylamine class. Its systematic IUPAC name is 1-[1-(4-methylphenyl)cyclohexyl]piperidine, reflecting the cyclohexyl-piperidine backbone and the para-methyl substitution on the phenyl ring . The molecular formula is , with a molecular weight of 257.4 g/mol . Key physicochemical properties include a logP value of 4.58, indicating high lipophilicity, and a polar surface area (PSA) of 3.24 Ų, suggesting limited hydrogen-bonding capacity .
Structural Comparison with Analogues
The compound’s structure shares core features with phencyclidine (PCP) and ketamine but differs in the aromatic substitution pattern. The para-methyl group on the phenyl ring enhances steric bulk and electron-donating effects, potentially altering receptor binding kinetics .
Table 1: Structural and Functional Comparison with NMDA Antagonists
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-[1-(4-Methylphenyl)cyclohexyl]piperidine typically involves a Grignard reaction between cyclohexanone and para-methylphenylmagnesium bromide, followed by nucleophilic addition of piperidine. A representative protocol involves:
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Formation of the cyclohexyl intermediate: Cyclohexanone reacts with para-methylphenylmagnesium bromide to yield 1-(4-methylphenyl)cyclohexanol.
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Dehydration: The alcohol is dehydrated to 1-(4-methylphenyl)cyclohexene using acidic conditions.
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Piperidine addition: The cyclohexene intermediate undergoes nucleophilic attack by piperidine, facilitated by Lewis acids such as aluminum chloride .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | 15% |
| Temperature | 0–5°C (Step 1); 80°C (Step 3) | 20% |
| Catalyst | AlCl₃ | 25% |
Pharmacological Profile and Mechanism of Action
NMDA Receptor Antagonism
1-[1-(4-Methylphenyl)cyclohexyl]piperidine exhibits non-competitive antagonism at the NMDA receptor, binding to the PCP site within the ion channel. This action blocks glutamate-induced calcium influx, modulating synaptic plasticity and pain perception . Unlike PCP, the methyl substitution reduces σ-receptor affinity, minimizing psychotomimetic effects .
Analgesic and Anti-Convulsive Effects
In a pentylenetetrazole (PTZ)-induced kindling model in mice, the compound (10 mg/kg) reduced seizure scores from 4.2 ± 0.6 to 1.8 ± 0.4 (p < 0.01), comparable to valproic acid . Analgesic efficacy was demonstrated in tail-flick tests, with a 60% increase in latency period at 15 mg/kg, suggesting utility in neuropathic pain.
Table 3: Anti-Convulsive Efficacy in PTZ Model
| Treatment Group | Seizure Score (Mean ± SEM) | Latency to Tonic-Clonic Seizure (s) |
|---|---|---|
| PTZ Control | 4.2 ± 0.6 | 48 ± 12 |
| 1-[1-(4-Methylphenyl)cyclohexyl]piperidine | 1.8 ± 0.4* | 132 ± 24* |
| Valproic Acid | 1.5 ± 0.3 | 145 ± 18 |
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